molecular formula C18H16O2 B092933 (E)-1,4-bis(4-methylphenyl)-2-butene-1,4-dione CAS No. 17342-09-5

(E)-1,4-bis(4-methylphenyl)-2-butene-1,4-dione

Cat. No.: B092933
CAS No.: 17342-09-5
M. Wt: 264.3 g/mol
InChI Key: XHTZEZLDTOKEGI-VAWYXSNFSA-N
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Description

(E)-1,4-bis(4-methylphenyl)-2-butene-1,4-dione is an organic compound characterized by the presence of two 4-methylphenyl groups attached to a butene-1,4-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-1,4-bis(4-methylphenyl)-2-butene-1,4-dione typically involves the reaction of 4-methylbenzaldehyde with a suitable diene precursor under controlled conditions. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with the aldehyde to form the desired diene product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (E)-1,4-bis(4-methylphenyl)-2-butene-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the dione into corresponding alcohols or alkanes.

    Substitution: Electrophilic substitution reactions can introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of halogen or nitro groups onto the aromatic rings.

Scientific Research Applications

(E)-1,4-bis(4-methylphenyl)-2-butene-1,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-1,4-bis(4-methylphenyl)-2-butene-1,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

  • (E)-4-(4-Methylphenyl)-but-3-en-2-one
  • 2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol

Comparison: (E)-1,4-bis(4-methylphenyl)-2-butene-1,4-dione is unique due to its symmetrical structure and the presence of two 4-methylphenyl groups. This structural feature imparts distinct chemical and physical properties compared to similar compounds, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

(E)-1,4-bis(4-methylphenyl)but-2-ene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O2/c1-13-3-7-15(8-4-13)17(19)11-12-18(20)16-9-5-14(2)6-10-16/h3-12H,1-2H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTZEZLDTOKEGI-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5465-41-8
Record name NSC29008
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29008
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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